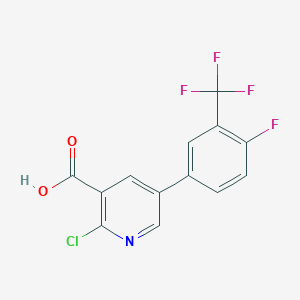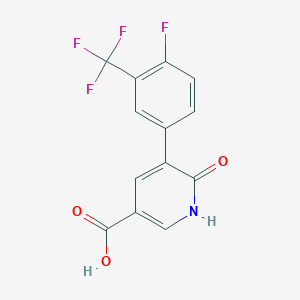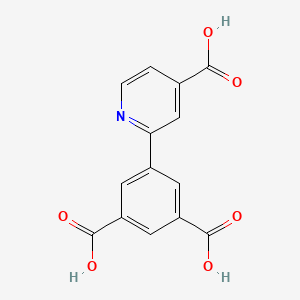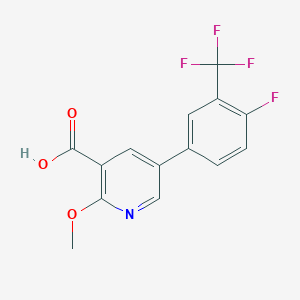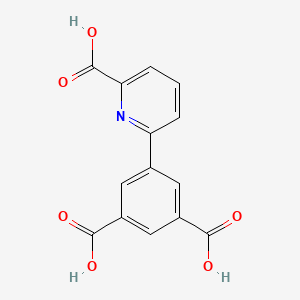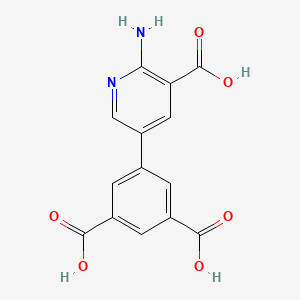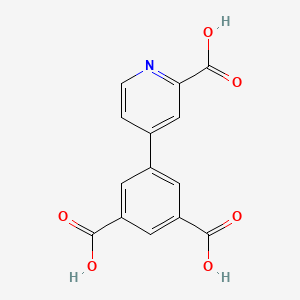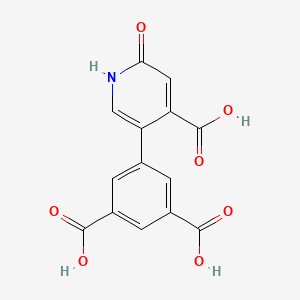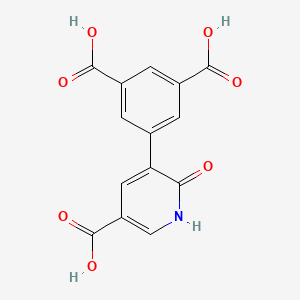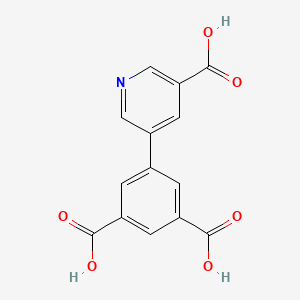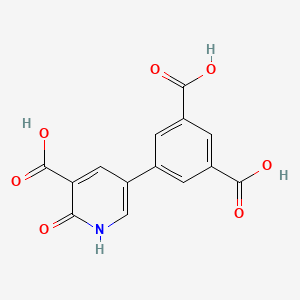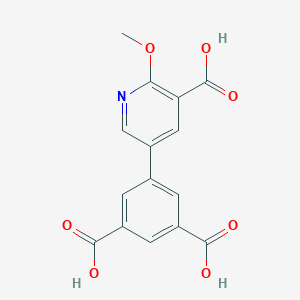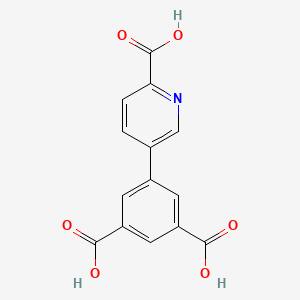
5-(3,5-Dicarboxyphenyl)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-Dicarboxyphenyl)picolinic acid: is a tricarboxylic acid compound that features both phthalate and picolinate functionalities. This compound is of significant interest in the field of coordination chemistry due to its ability to form various coordination polymers with different metal ions. Its unique structure, which includes a pyridine ring and multiple carboxyl groups, allows it to participate in diverse chemical reactions and form stable complexes.
Mecanismo De Acción
Target of Action
The primary target of 5-(3,5-Dicarboxyphenyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular functions, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
this compound works by binding to Zinc Finger Proteins (ZFPs). This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction with ZFPs is the key to its anti-infective and immunomodulatory properties .
Biochemical Pathways
The compound’s interaction with ZFPs affects the pathways involved in viral replication and packaging, as well as normal cell homeostatic functions . The disruption of zinc binding in ZFPs can lead to the inhibition of these pathways .
Result of Action
The binding of this compound to ZFPs and the subsequent disruption of zinc binding leads to the inhibition of ZFP function . This results in the compound’s anti-infective and immunomodulatory effects . It has been shown to have anti-viral properties both in vitro and in vivo .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
5-(3,5-Dicarboxyphenyl)picolinic acid, 95%, plays a crucial role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a broad-spectrum inhibitor of enveloped virus entry by targeting viral-cellular membrane fusion . This interaction is primarily due to its ability to compromise viral membrane integrity and interfere with cellular endocytosis. Additionally, this compound, 95%, can form coordination compounds with metals such as manganese, nickel, copper, and zinc, which further enhances its biochemical properties .
Cellular Effects
The effects of this compound, 95%, on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been demonstrated to exhibit antiviral activity against SARS-CoV-2 and influenza A virus in pre-clinical animal models by inhibiting membrane fusion events during viral entry . This compound also affects cellular metabolism by interacting with metabolic pathways and influencing metabolite levels .
Molecular Mechanism
At the molecular level, this compound, 95%, exerts its effects through several mechanisms. It binds to biomolecules, inhibiting or activating enzymes, and altering gene expression. The compound’s ability to inhibit viral entry is primarily due to its interaction with viral and cellular membranes, which prevents the fusion necessary for viral infection . Additionally, its coordination with metal ions can lead to the formation of stable complexes that influence various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound, 95%, can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as being kept in a cool, dry place . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antiviral activity, indicating its potential for prolonged use in research .
Dosage Effects in Animal Models
The effects of this compound, 95%, vary with different dosages in animal models. At lower doses, it exhibits significant antiviral activity without adverse effects. At higher doses, there may be toxic or adverse effects observed. For instance, in the murine BALB/c model, the compound showed promising antiviral activity against influenza A virus without significant toxicity . It is essential to determine the optimal dosage to maximize its benefits while minimizing potential risks.
Metabolic Pathways
This compound, 95%, is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been used in the metabolic engineering of Escherichia coli for the production of 5-aminolevulinic acid, demonstrating its role in modifying metabolic pathways . The compound’s interaction with metal ions also plays a significant role in its metabolic functions .
Transport and Distribution
The transport and distribution of this compound, 95%, within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in various cellular compartments. For instance, its ability to form coordination compounds with metals can affect its distribution and activity within the cell . Understanding these transport mechanisms is crucial for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of this compound, 95%, is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. For example, its interaction with viral and cellular membranes suggests its localization at the membrane level, where it can exert its antiviral effects
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Dicarboxyphenyl)picolinic acid typically involves the hydrothermal assembly method. For instance, a mixture of the compound with metal salts such as manganese chloride, nickel chloride, or copper chloride, along with supporting ligands like 1,10-phenanthroline or 2,2’-biimidazole, is heated in a Teflon-lined stainless steel vessel at 160°C for several days. The reaction mixture is then cooled gradually to room temperature, resulting in the formation of crystalline coordination polymers .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the hydrothermal synthesis approach used in laboratory settings can be scaled up for industrial applications. This involves optimizing reaction conditions such as temperature, pressure, and reaction time to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-(3,5-Dicarboxyphenyl)picolinic acid undergoes various types of chemical reactions, including:
Coordination Reactions: Forms coordination polymers with metal ions like manganese, nickel, copper, and zinc.
Substitution Reactions: The carboxyl groups can participate in substitution reactions with other functional groups.
Common Reagents and Conditions:
Reagents: Metal salts (e.g., manganese chloride, nickel chloride), supporting ligands (e.g., 1,10-phenanthroline, 2,2’-biimidazole).
Conditions: Hydrothermal conditions at 160°C for several days, followed by gradual cooling.
Major Products:
Aplicaciones Científicas De Investigación
5-(3,5-Dicarboxyphenyl)picolinic acid has several applications in scientific research:
Coordination Chemistry: Used as a building block for the synthesis of coordination polymers with various metal ions.
Photocatalysis: Some coordination polymers derived from this compound exhibit photocatalytic activity, useful for the degradation of pollutants like methylene blue.
Magnetic Properties: Certain coordination polymers show interesting magnetic properties, such as antiferromagnetic or ferromagnetic interactions between metal centers.
Luminescence: Coordination polymers with zinc ions exhibit luminescence, making them potential candidates for luminescent materials.
Comparación Con Compuestos Similares
5-(3,4-Dicarboxyphenyl)picolinic acid: Similar structure but with carboxyl groups at different positions on the phenyl ring.
3,5-Bis(3,5-dicarboxylphenyl)pyridine: Another tricarboxylic acid with a pyridine ring, used in the synthesis of metal-organic frameworks.
Uniqueness: 5-(3,5-Dicarboxyphenyl)picolinic acid is unique due to its specific arrangement of carboxyl groups and its ability to form diverse coordination polymers with various metal ions. This versatility makes it a valuable compound in the fields of coordination chemistry, catalysis, and materials science.
Propiedades
IUPAC Name |
5-(6-carboxypyridin-3-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c16-12(17)9-3-8(4-10(5-9)13(18)19)7-1-2-11(14(20)21)15-6-7/h1-6H,(H,16,17)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJYQEUMYJIICH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

